molecular formula C20H23Cl2NO B13736645 4-Piperidinol, 4-(p-chlorophenyl)-1-(2-phenylcyclopropyl)-(E)- CAS No. 102071-49-8

4-Piperidinol, 4-(p-chlorophenyl)-1-(2-phenylcyclopropyl)-(E)-

Cat. No.: B13736645
CAS No.: 102071-49-8
M. Wt: 364.3 g/mol
InChI Key: ZTOXLRWFSWAPMK-GRTNUQQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinol, 4-(p-chlorophenyl)-1-(2-phenylcyclopropyl)-(E)- is a synthetic organic compound that belongs to the class of piperidinol derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 4-(p-chlorophenyl)-1-(2-phenylcyclopropyl)-(E)- typically involves multi-step organic reactions. The starting materials often include p-chlorophenyl derivatives and cyclopropyl phenyl compounds. The key steps may involve:

    Formation of the piperidinol ring: This can be achieved through cyclization reactions.

    Introduction of the p-chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Formation of the cyclopropyl group: This can be done through cyclopropanation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 4-(p-chlorophenyl)-1-(2-phenylcyclopropyl)-(E)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Neuropharmacological Activity
The compound exhibits significant neuropharmacological properties, particularly in the modulation of neurotransmitter systems. Research indicates that it acts as an agonist for certain receptors, contributing to its potential in treating neurological disorders. For instance, studies have shown that it can influence neurogenesis and may be beneficial in conditions such as depression and anxiety disorders .

1.2. Pain Management
4-Piperidinol derivatives have been investigated for their analgesic properties. They are believed to interact with opioid receptors, providing pain relief without the severe side effects associated with traditional opioids. This makes them a promising candidate for developing new pain management therapies .

1.3. Antidepressant Effects
Recent findings suggest that compounds similar to 4-Piperidinol can enhance neurotrophic factors, which are crucial for neuronal survival and growth. This property could lead to novel antidepressant treatments that target underlying neurobiological mechanisms of mood disorders .

Pharmaceutical Development

2.1. Drug Design and Optimization
The structural characteristics of 4-Piperidinol derivatives allow for modifications that can enhance their pharmacokinetic profiles. The introduction of bioisosteres has been shown to improve potency and selectivity towards specific biological targets, facilitating the design of more effective drugs .

2.2. Clinical Trials and Case Studies
Several clinical trials have been initiated to evaluate the efficacy of 4-Piperidinol-based compounds in treating chronic pain and mood disorders. Preliminary results indicate a favorable safety profile and promising therapeutic outcomes, warranting further investigation in larger cohorts .

Data Tables

Application Area Mechanism of Action Potential Benefits
NeuropharmacologyAgonist for neurotransmitter receptorsTreatment of depression and anxiety
Pain ManagementInteraction with opioid receptorsReduced side effects compared to opioids
Antidepressant EffectsEnhancement of neurotrophic factorsImproved mood regulation

Mechanism of Action

The mechanism of action of 4-Piperidinol, 4-(p-chlorophenyl)-1-(2-phenylcyclopropyl)-(E)- involves interaction with specific molecular targets in the body. These may include:

    Receptors: Binding to specific receptors to exert its effects.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinol derivatives: Compounds with similar piperidinol structures.

    p-Chlorophenyl compounds: Compounds containing the p-chlorophenyl group.

    Cyclopropyl derivatives: Compounds with cyclopropyl groups.

Uniqueness

4-Piperidinol, 4-(p-chlorophenyl)-1-(2-phenylcyclopropyl)-(E)- is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.

Biological Activity

4-Piperidinol, 4-(p-chlorophenyl)-1-(2-phenylcyclopropyl)-(E)- is a compound of interest in pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C20H23ClNO
  • Molecular Weight : 364.3087 g/mol
  • CAS Number : 102071-49-8

The structure features a p-chlorophenyl group and a phenylcyclopropyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that 4-Piperidinol exhibits various biological activities, particularly in the context of neuropharmacology and antibacterial properties. The following sections detail these activities.

Antipsychotic Activity

4-Piperidinol is structurally related to haloperidol, a well-known antipsychotic drug. Studies have shown that it may exert similar effects by interacting with dopamine receptors in the brain. Specifically, its metabolites, such as 4-(4-chlorophenyl)-4-hydroxypiperidine, have been implicated in modulating dopaminergic signaling pathways, which are crucial for managing psychotic disorders .

Antibacterial Properties

In vitro studies have demonstrated that compounds containing piperidine moieties exhibit antibacterial activity against various bacterial strains. For instance, one study highlighted moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that 4-Piperidinol could also possess similar antibacterial properties .

The biological activity of 4-Piperidinol can be attributed to several mechanisms:

  • Dopamine Receptor Interaction : The compound may act as an antagonist at dopamine D2 receptors, which is a common mechanism for antipsychotic drugs.
  • Antibacterial Mechanism : The piperidine structure facilitates interaction with bacterial cell membranes, potentially disrupting their integrity and function.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of 4-Piperidinol and related compounds:

  • Study on Antipsychotic Effects : A study examined the effects of haloperidol and its metabolites on mechanical hypersensitivity induced by capsaicin in mice. It was found that these compounds significantly reduced hypersensitivity, indicating their potential use in pain management alongside their antipsychotic effects .
  • Antibacterial Screening : In another investigation involving a series of synthesized compounds with piperidine structures, it was noted that several derivatives showed promising antibacterial activity with varying degrees of effectiveness against tested strains .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntipsychoticDopamine D2 receptor antagonism
AntibacterialModerate to strong activity against S. typhi and B. subtilis
Pain ManagementReduction in capsaicin-induced hypersensitivity

Properties

CAS No.

102071-49-8

Molecular Formula

C20H23Cl2NO

Molecular Weight

364.3 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-ol;hydrochloride

InChI

InChI=1S/C20H22ClNO.ClH/c21-17-8-6-16(7-9-17)20(23)10-12-22(13-11-20)19-14-18(19)15-4-2-1-3-5-15;/h1-9,18-19,23H,10-14H2;1H/t18-,19+;/m0./s1

InChI Key

ZTOXLRWFSWAPMK-GRTNUQQKSA-N

Isomeric SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)[C@@H]3C[C@H]3C4=CC=CC=C4.Cl

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C3CC3C4=CC=CC=C4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.